Homoarbutin

Description

Properties

IUPAC Name |

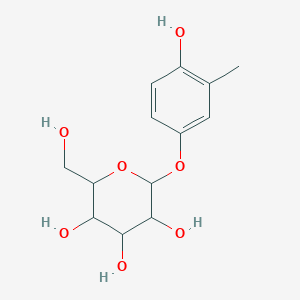

2-(hydroxymethyl)-6-(4-hydroxy-3-methylphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-6-4-7(2-3-8(6)15)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSHDSMGFVANCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315031 | |

| Record name | HOMOARBUTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25712-94-1 | |

| Record name | HOMOARBUTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HOMOARBUTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Pathway of Homoarbutin Biosynthesis in Pyrola Species: A Technical Guide for Researchers

For Immediate Release

[City, State] – November 19, 2025 – This technical guide delves into the current understanding of the biosynthetic pathway of homoarbutin, a hydroquinone derivative of significant interest in the pharmaceutical and cosmetic industries, within Pyrola species (wintergreens). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the enzymatic processes, quantitative data, and detailed experimental methodologies.

Introduction

Pyrola species are known to accumulate a variety of phenolic compounds, including the well-known skin-lightening agent arbutin and its glycosylated derivative, this compound. While the biosynthesis of arbutin is relatively well-understood, the specific enzymatic steps leading to the formation of this compound in these plants have been a subject of scientific inquiry. This guide synthesizes the available literature to present a putative pathway and the experimental approaches required for its full elucidation.

The Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound in Pyrola is hypothesized to be a two-step glycosylation process starting from hydroquinone. The pathway involves the sequential addition of two glucose molecules, catalyzed by UDP-glycosyltransferases (UGTs).

Step 1: Arbutin Synthesis

The initial step is the conversion of hydroquinone to arbutin (hydroquinone-β-D-glucopyranoside). This reaction is catalyzed by a UDP-glycosyltransferase, likely a hydroquinone glucosyltransferase (EC 2.4.1.218). This enzyme utilizes uridine diphosphate glucose (UDP-glucose) as the activated sugar donor.

Step 2: this compound Synthesis

The second and defining step is the glycosylation of arbutin to form this compound. This involves the addition of a second glucose molecule to the glucose moiety of arbutin. This reaction is presumed to be catalyzed by a distinct UDP-glycosyltransferase with specificity for arbutin as the acceptor molecule and UDP-glucose as the sugar donor. The precise identity and characterization of this specific UGT in Pyrola species remain an active area of research.

Below is a diagram illustrating the proposed biosynthetic pathway.

Quantitative Data on Arbutin and this compound in Pyrola Species

Quantitative analysis of arbutin and this compound in various Pyrola species is crucial for understanding the metabolic flux and for selecting high-yielding species for commercial applications. High-performance liquid chromatography (HPLC) is the most common method for the quantification of these compounds.[1] While comprehensive data across all Pyrola species is not available, existing studies provide valuable insights.

| Species | Compound | Concentration (mg/g dry weight) | Reference |

| Pyrola calliantha | Arbutin | Varies by region | [2] |

| Pyrola decorata | Arbutin | Varies by region | [2] |

| Pyrola renifolia | Arbutin | Varies by region | [2] |

| Pyrola species | This compound | Present | [1] |

Note: Specific quantitative data for this compound in different Pyrola species is limited in publicly available literature and requires further investigation.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway requires a combination of phytochemical analysis, enzyme characterization, and molecular biology techniques.

Quantification of this compound and Arbutin by HPLC

This protocol provides a general framework for the quantification of this compound and arbutin in Pyrola plant material.

Workflow for HPLC Analysis of Arbutin and this compound

Methodology:

-

Sample Preparation: Dried and powdered Pyrola leaves are extracted with a suitable solvent such as methanol or a methanol-water mixture.

-

Chromatographic Conditions: A reversed-phase C18 column is typically used. The mobile phase often consists of a gradient of water (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength of approximately 280 nm is suitable for both arbutin and this compound.

-

Quantification: Calibration curves are generated using pure standards of arbutin and this compound to quantify their concentrations in the plant extracts.

Isolation and Characterization of UDP-Glycosyltransferases

Identifying and characterizing the specific UGTs involved in this compound biosynthesis is a key research objective.

Workflow for UGT Isolation and Characterization

Methodology:

-

Gene Identification: Candidate UGT genes can be identified from a Pyrola transcriptome database by homology to known plant UGTs.

-

Heterologous Expression and Purification: The candidate UGT genes are cloned into an expression vector and expressed in a suitable host system like E. coli or yeast.[2] The recombinant protein is then purified.

-

Enzyme Assay: The activity of the purified UGT is assayed using arbutin as the acceptor substrate and UDP-glucose as the sugar donor. The reaction mixture typically includes a buffer to maintain optimal pH, the purified enzyme, arbutin, and UDP-glucose. The reaction is incubated at an optimal temperature and then stopped.

-

Product Analysis: The formation of this compound is monitored and quantified by HPLC or LC-MS.

-

Kinetic Analysis: To determine the enzyme's affinity for its substrates and its catalytic efficiency, kinetic parameters such as Km and Vmax are determined by varying the concentrations of arbutin and UDP-glucose.

Future Directions

The complete elucidation of the this compound biosynthetic pathway in Pyrola species will require the definitive identification and characterization of the specific UDP-glycosyltransferase responsible for the final glycosylation step. Future research should focus on:

-

Transcriptome sequencing of various Pyrola species to identify a comprehensive set of UGT genes.

-

Functional screening of candidate UGTs for activity with arbutin as a substrate.

-

Detailed kinetic characterization of the identified arbutin glucosyltransferase.

-

Investigating the regulation of gene expression for the UGTs involved in the pathway to understand how this compound accumulation is controlled in the plant.

This technical guide provides a roadmap for researchers to further investigate and ultimately unravel the complete biosynthetic pathway of this compound in Pyrola species, paving the way for potential biotechnological production of this valuable compound.

References

Homoarbutin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoarbutin, a derivative of arbutin, is a glycosylated hydroquinone that has garnered significant interest in the fields of dermatology and pharmacology. Its primary mode of action involves the inhibition of tyrosinase, a key enzyme in the melanogenesis pathway, making it a compound of interest for applications in skin lightening and the treatment of hyperpigmentation disorders. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an examination of its biological mechanism of action.

Physical and Chemical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₇ | [1][2][3] |

| Molecular Weight | 286.28 g/mol | [1][2][3] |

| CAS Number | 25712-94-1 | [1][2][3] |

| Appearance | Powder | [2] |

| Melting Point | 192-193 °C | [4] |

| Boiling Point (Predicted) | 563.1 ± 50.0 °C | [4] |

| Density (Predicted) | 1.497 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 10.48 ± 0.20 | [4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |

| IUPAC Name | 2-(hydroxymethyl)-6-(4-hydroxy-3-methylphenoxy)oxane-3,4,5-triol | [1] |

| SMILES | CC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | [1] |

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

While a specific protocol for the direct synthesis of this compound was not detailed in the provided search results, a general and efficient method for the synthesis of related β-D-glucopyranosides can be adapted. The following is an illustrative protocol based on the synthesis of a structurally similar compound, 4-(hydroxymethyl)phenyl β-D-glucopyranoside tetraacetate, which involves a phase transfer-catalyzed glycosylation reaction.

Reaction Scheme:

Caption: Illustrative reaction scheme for the synthesis of acetylated this compound.

Materials:

-

4-hydroxy-3-methylphenol

-

2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose)

-

Cesium hydroxide (CsOH)

-

Triethylbenzylammonium chloride (TEBAC)

-

Chlorobenzene

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-3-methylphenol, cesium hydroxide, and triethylbenzylammonium chloride in a mixture of chlorobenzene and water.

-

To this stirring solution, add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.

-

Heat the reaction mixture and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with distilled water and saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to yield the acetylated this compound.

-

Deacetylation can be achieved using standard methods such as Zemplén deacetylation with sodium methoxide in methanol to obtain the final this compound product.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the purification and analysis of synthetic compounds like this compound. A general protocol for the purification of glycosides is provided below.

Instrumentation:

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase:

-

A gradient of methanol and water, both containing 0.1% acetic acid (v/v), is commonly used for the separation of arbutin derivatives.

Procedure:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent.

-

Filter the sample solution to remove any particulate matter.

-

Inject the sample onto the HPLC column.

-

Elute the compound using a programmed gradient of increasing methanol concentration.

-

Monitor the elution profile at a suitable wavelength, such as 284 nm, where arbutin derivatives show significant absorbance.[5][6]

-

Collect the fractions corresponding to the this compound peak.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules.

Sample Preparation:

-

Dissolve a few milligrams of purified this compound in a suitable deuterated solvent, such as methanol-d₄ or DMSO-d₆.

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer.

-

For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the aromatic protons of the 4-hydroxy-3-methylphenyl group, the anomeric proton of the glucose unit (typically a doublet in the range of 4.5-5.5 ppm), and other sugar protons. The methyl group protons will appear as a singlet.

-

¹³C NMR: Resonances for the aromatic carbons, the anomeric carbon (typically in the region of 100-110 ppm), and the other carbons of the glucose and aglycone moieties.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent like methanol or acetonitrile/water.

Data Acquisition:

-

Introduce the sample into the mass spectrometer, often coupled with liquid chromatography (LC-MS).

-

Use a soft ionization technique such as electrospray ionization (ESI) to minimize fragmentation and observe the molecular ion.

-

Acquire the mass spectrum in both positive and negative ion modes.

Expected Results:

-

The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M-H]⁻) at m/z consistent with its molecular weight of 286.28.

-

Tandem MS (MS/MS) can be used to induce fragmentation, which would likely show a characteristic loss of the glucose moiety.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantification.

Procedure:

-

Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or water).

-

Use a quartz cuvette to measure the absorbance of each solution.

-

Scan the absorbance from 200 to 400 nm.

-

Arbutin derivatives typically exhibit two absorption maxima, one around 220-230 nm and another around 280-290 nm.[5][7]

Mechanism of Action: Inhibition of Melanogenesis

This compound exerts its biological effect primarily through the inhibition of tyrosinase, the rate-limiting enzyme in the synthesis of melanin.[4] This process, known as melanogenesis, is a complex signaling pathway.

Melanogenesis Signaling Pathway and Inhibition by this compound

The following diagram illustrates the key steps in melanogenesis and the point of inhibition by this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]

- 3. aspariaglycomics.com [aspariaglycomics.com]

- 4. Molecular docking studies on arbutin analogues as inhibitors of tyrosinase enzyme | ASJP [asjp.cerist.dz]

- 5. Quantification of Arbutin in Cosmetics, Drugs and Food Supplements by Hydrophilic-Interaction Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Core Mechanism of Homoarbutin on Tyrosinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoarbutin, a hydroquinone derivative, has garnered significant interest in the fields of dermatology and pharmacology for its potent skin-lightening properties. Its efficacy primarily stems from its ability to inhibit tyrosinase, the rate-limiting enzyme in melanin biosynthesis. This technical guide provides an in-depth exploration of the mechanism of action of this compound on tyrosinase, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes. Understanding this mechanism is crucial for the development of novel and effective agents for treating hyperpigmentation disorders.

Quantitative Data on Tyrosinase Inhibition by Arbutin Derivatives

The inhibitory potency of arbutin and its derivatives against tyrosinase is a critical parameter in their evaluation as skin-lightening agents. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key quantitative metrics used to assess their efficacy. The following table summarizes the reported values for various arbutin derivatives, providing a comparative overview of their tyrosinase inhibitory activity. It is important to note that these values can vary depending on the source of the tyrosinase (e.g., mushroom versus human) and the experimental conditions.

| Compound | Tyrosinase Source | Substrate | IC50 | Ki | Inhibition Type | Reference |

| β-Arbutin | Mushroom | L-DOPA | 8.4 mM | - | Noncompetitive | [1] |

| α-Arbutin | Mouse Melanoma | L-DOPA | 0.48 mM | - | Mixed | [1] |

| Deoxyarbutin | Mushroom | L-Tyrosine | - | - | Competitive | [2] |

| Arbutin | Human | - | 0.1 mM | - | - | [3] |

| Arbutin | - | - | - | 5.3 mM | Noncompetitive | [3] |

| β-Arbutin | - | Monophenolase | - | 1.42 mM | Competitive | [4] |

| β-Arbutin | - | Diphenolase | - | 0.9 mM | Competitive | [4] |

Mechanism of Action: Tyrosinase Inhibition by this compound

This compound, structurally similar to the natural substrate of tyrosinase, L-tyrosine, primarily acts as a competitive inhibitor. This means it binds to the active site of the enzyme, thereby preventing the binding and subsequent conversion of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine), the first step in melanogenesis. Some studies also suggest a mixed or noncompetitive inhibition mechanism for arbutin derivatives, indicating that they may also bind to the enzyme-substrate complex or to an allosteric site on the enzyme, respectively. This dual mode of action enhances its inhibitory effect.

The inhibition of tyrosinase by this compound is a reversible process.[2] The binding of this compound to the copper-containing active site of tyrosinase is crucial for its inhibitory activity.[5] By blocking the catalytic function of tyrosinase, this compound effectively reduces the production of melanin, leading to a lightening of the skin.[6]

dot

Caption: Competitive inhibition of tyrosinase by this compound, preventing melanin synthesis.

Experimental Protocols for Tyrosinase Inhibition Assay

The following is a generalized protocol for determining the tyrosinase inhibitory activity of a compound like this compound in vitro.

1. Materials and Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

This compound (or other test inhibitors)

-

Kojic acid (as a positive control)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

2. Preparation of Solutions:

-

Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will typically be around 20-50 units/mL.

-

Substrate Solution: Prepare a stock solution of L-DOPA in phosphate buffer. A common final concentration in the assay is 2 mM.

-

Inhibitor Solutions: Prepare a series of dilutions of this compound and kojic acid in phosphate buffer or a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay does not affect enzyme activity).

3. Assay Procedure:

-

To each well of a 96-well microplate, add:

-

Phosphate buffer

-

Inhibitor solution (or solvent for control)

-

Enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the L-DOPA substrate solution to each well.

-

Immediately measure the absorbance of each well at a specific wavelength (typically 475-490 nm) at regular intervals (e.g., every minute) for a set duration (e.g., 20-30 minutes) using a microplate reader. The increase in absorbance corresponds to the formation of dopachrome.

4. Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of tyrosinase inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

To determine the mode of inhibition, perform kinetic studies by measuring the reaction velocities at various substrate concentrations in the presence and absence of the inhibitor. Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of the lines will indicate whether the inhibition is competitive, noncompetitive, or mixed.[7][8]

dot

Caption: A typical workflow for an in vitro tyrosinase inhibition assay.

Conclusion

This compound exerts its depigmenting effects primarily through the competitive inhibition of tyrosinase, a key enzyme in melanogenesis. Its structural similarity to L-tyrosine allows it to effectively block the enzyme's active site, thereby reducing melanin production. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel treatments for hyperpigmentation. Further studies elucidating the precise binding kinetics and interactions of this compound with human tyrosinase will be invaluable for optimizing its clinical application and developing next-generation skin-lightening agents.

References

- 1. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of tyrosinase inhibition by deoxyArbutin and its second-generation derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aloesin and arbutin inhibit tyrosinase activity in a synergistic manner via a different action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

- 8. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

In Vitro Biological Activities of Homoarbutin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in-vitro studies detailing the specific biological activities of Homoarbutin are notably scarce in publicly available scientific literature. This guide synthesizes information on closely related arbutin derivatives to infer the potential activities of this compound, alongside standardized experimental protocols relevant to the discussed biological effects. All inferences are based on structure-activity relationships and should be validated by direct experimental evidence.

Introduction to this compound

This compound, a hydroquinone glycoside, is a derivative of arbutin. While α-arbutin and β-arbutin have been extensively studied for their biological activities, particularly in the realm of dermatology and cosmetology, this compound remains a less-explored compound. Its chemical structure, featuring a modification on the hydroquinone moiety, suggests potential for unique biological effects. This guide aims to provide a comprehensive overview of the likely in-vitro biological activities of this compound based on the known effects of its structural analogs.

Potential Biological Activities and Quantitative Data (Inferred)

Based on the structure-activity relationships of arbutin and its derivatives, this compound is anticipated to exhibit several biological activities. The following tables summarize quantitative data from studies on related compounds to provide a comparative context.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a primary target for skin-lightening agents. Arbutin and its derivatives are well-known tyrosinase inhibitors.

Table 1: Comparative Tyrosinase Inhibitory Activity (IC50 Values)

| Compound | Tyrosinase Source | Substrate | IC50 (mM) | Reference |

| α-Arbutin | Mushroom | L-DOPA | 0.48 | |

| β-Arbutin | Mushroom | L-DOPA | 4.8 | |

| Deoxyarbutin | Mushroom | L-Tyrosine | >8 (No IC50 reached) | |

| Kojic Acid (Reference) | Mushroom | L-DOPA | 0.121 |

Note: Lower IC50 values indicate greater inhibitory potency. It is plausible that this compound also acts as a tyrosinase inhibitor, though its specific potency is undetermined.

Antioxidant Activity

The hydroquinone moiety in arbutin derivatives suggests potential for antioxidant activity through the scavenging of free radicals.

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)

| Compound | IC50 (µg/mL) | Reference |

| Arbutin | >1000 | Inferred from general knowledge |

| Ascorbic Acid (Reference) | ~5-10 | Inferred from general knowledge |

Note: The antioxidant activity of arbutin itself is generally considered weak. The specific antioxidant potential of this compound is unknown.

Anti-inflammatory Activity

Some phenolic compounds exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO).

Table 3: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 cells)

| Compound | IC50 (µM) | Reference |

| Quercetin (Reference) | ~12 | |

| Luteolin (Reference) | ~7.6 |

Note: Data for arbutin derivatives on NO inhibition is limited. The anti-inflammatory potential of this compound is yet to be determined.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of compounds like this compound.

Mushroom Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase.

Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 6.8).

-

Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

-

L-DOPA solution (2.5 mM in phosphate buffer).

-

Test compound (this compound) and reference inhibitor (e.g., Kojic Acid) solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add 40 µL of the test compound or reference inhibitor solution.

-

Add 80 µL of phosphate buffer.

-

Add 40 µL of the mushroom tyrosinase solution and incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of L-DOPA solution.

-

Measure the absorbance at 475 nm at regular intervals (e.g., every minute for 20 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

-

Calculate the IC50 value (concentration of the inhibitor that causes 50% inhibition) by plotting percentage inhibition against inhibitor concentration.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Protocol:

-

Reagent Preparation:

-

DPPH solution (0.1 mM in methanol).

-

Test compound (this compound) and reference antioxidant (e.g., Ascorbic Acid) solutions at various concentrations in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the test compound or reference antioxidant solution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Calculate the IC50 value by plotting the percentage of scavenging against the compound concentration.

-

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (this compound) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using sodium nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve.

-

Determine the percentage of NO inhibition relative to the LPS-stimulated control.

-

Calculate the IC50 value.

-

Cell Viability (MTT) Assay

This assay is crucial to ensure that the observed biological effects are not due to cytotoxicity.

Protocol:

-

Cell Culture:

-

Culture relevant cells (e.g., B16F10 melanoma cells for melanogenesis studies, RAW 264.7 for inflammation studies) as described previously.

-

-

Assay Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound (this compound) for the desired duration (e.g., 24 or 48 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Signaling Pathways in Melanogenesis

This compound, like other arbutin derivatives, is expected to influence melanogenesis primarily through the inhibition of tyrosinase. However, the regulation of melanogenesis is complex, involving multiple signaling pathways that converge on the master regulator, Microphthalmia-associated Transcription Factor (MITF).

The cAMP/PKA/CREB/MITF Pathway

This is a central pathway in melanogenesis.

Caption: The cAMP/PKA signaling cascade in melanogenesis and the inferred inhibitory point of this compound.

Experimental Workflow for Investigating Anti-Melanogenic Effects

A logical workflow is essential for systematically evaluating the anti-melanogenic properties of a compound.

Caption: A typical experimental workflow to assess the anti-melanogenic activity of a test compound.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, its structural similarity to other arbutin derivatives strongly suggests it may possess tyrosinase inhibitory and, to a lesser extent, antioxidant and anti-inflammatory properties. The provided experimental protocols and pathway diagrams serve as a foundational guide for researchers aiming to investigate these potential activities. Further in-vitro and in-vivo studies are imperative to fully characterize the biological profile of this compound and determine its potential for therapeutic or cosmetic applications.

Preliminary Investigation of Homoarbutin's Skin Lightening Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpigmentation disorders are a common dermatological concern, driving the demand for safe and effective skin lightening agents. Arbutin and its derivatives are well-established tyrosinase inhibitors used in cosmetic and pharmaceutical formulations to reduce melanin production. This technical guide outlines a proposed preliminary investigation into the skin lightening potential of a lesser-studied derivative, Homoarbutin. Due to a lack of extensive published data on the bioactivity of this compound, this document serves as a roadmap for researchers, providing hypothesized mechanisms, detailed experimental protocols for in vitro validation, and a framework for data analysis and visualization. The proposed investigation focuses on quantifying this compound's efficacy as a tyrosinase inhibitor and its impact on melanin synthesis in a cellular model, thereby laying the groundwork for its potential development as a novel skin lightening agent.

Introduction

Melanin, the primary determinant of skin color, is produced in melanocytes through a process called melanogenesis.[1][2] The enzyme tyrosinase plays a crucial, rate-limiting role in this pathway, catalyzing the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone.[2][3] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin lightening agents.[3]

Arbutin (hydroquinone-β-D-glucopyranoside), a naturally occurring hydroquinone derivative, and its synthetic counterpart, α-arbutin, are widely used tyrosinase inhibitors.[4][5] Deoxyarbutin, another synthetic derivative, has demonstrated even greater potency in some studies.[6] this compound, chemically known as 2-(hydroxymethyl)-6-(4-hydroxy-3-methylphenoxy)oxane-3,4,5-triol, is a structurally related compound.[7] Given its structural similarity to other known tyrosinase-inhibiting hydroquinone glycosides, it is hypothesized that this compound also possesses skin lightening properties via the inhibition of tyrosinase.

This guide provides a comprehensive framework for the initial in vitro evaluation of this compound's skin lightening potential. It includes detailed experimental protocols for assessing its effect on tyrosinase activity and melanin content in B16F10 melanoma cells, a standard model for melanogenesis research.[8][9] Furthermore, it presents a strategy for comparative data analysis against well-characterized skin lightening agents.

Hypothesized Mechanism of Action

Based on its chemical structure, this compound is hypothesized to act as a competitive inhibitor of tyrosinase. The hydroquinone-like moiety is presumed to bind to the active site of the enzyme, preventing the natural substrate, L-tyrosine, from binding and thus inhibiting the downstream cascade of melanin synthesis.

Figure 1: Hypothesized mechanism of this compound action.

Proposed In Vitro Evaluation Workflow

A systematic in vitro evaluation is proposed to test the skin lightening potential of this compound. The workflow encompasses preliminary cytotoxicity testing, direct enzyme inhibition assays, and cellular melanin content quantification.

Figure 2: Proposed experimental workflow.

Quantitative Data Summary (Proposed)

The following tables are structured for the presentation of quantitative data obtained from the proposed experiments. Data for known tyrosinase inhibitors are included for comparative purposes.

Table 1: In Vitro Tyrosinase Inhibition

| Compound | Tyrosinase Source | IC50 (mM) | Inhibition Type |

| This compound | Mushroom | To be determined | To be determined |

| This compound | Human | To be determined | To be determined |

| α-Arbutin | Mouse Melanoma | 0.48[10] | Mixed[10] |

| β-Arbutin | Mushroom | 8.4[11] | Noncompetitive[10] |

| Deoxyarbutin | Mushroom | >8 (did not reach IC50)[12] | - |

| Kojic Acid | Mushroom | 0.121[12] | - |

| Hydroquinone | - | - | - |

Table 2: Effect on Melanin Content in B16F10 Cells

| Compound | Concentration (mM) | Melanin Content (% of Control) |

| This compound | To be determined | To be determined |

| α-Arbutin | 1 | Significant reduction reported[13] |

| β-Arbutin | - | - |

| Deoxyarbutin | - | - |

| Kojic Acid | - | Significant reduction reported |

Detailed Experimental Protocols

In Vitro Tyrosinase Activity Assay

This protocol is adapted from standard spectrophotometric methods used to assess tyrosinase inhibition.[14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on tyrosinase activity.

Materials:

-

Mushroom tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

This compound

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or phosphate buffer). Prepare serial dilutions to obtain a range of test concentrations.

-

In a 96-well microplate, add 40 µL of the this compound solution (or positive control/blank) to each well.

-

Add 50 µL of phosphate buffer to each well.

-

Add 10 µL of mushroom tyrosinase solution (e.g., 1000 U/mL) to each well and incubate at 25°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 100 µL of L-DOPA solution (e.g., 1 mM) to each well.

-

Incubate the plate at 25°C for 10-20 minutes.

-

Measure the absorbance at 475 nm using a microplate reader. The formation of dopachrome from L-DOPA results in a color change that can be quantified.

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank (with no inhibitor) and A_sample is the absorbance in the presence of this compound.

-

Plot the inhibition percentage against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

Melanin Content Assay in B16F10 Melanoma Cells

This protocol is based on established methods for quantifying melanin in cultured cells.[4][7]

Objective: To measure the effect of this compound on melanin synthesis in a cellular context.

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

α-Melanocyte-Stimulating Hormone (α-MSH) (optional, to stimulate melanogenesis)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

1N NaOH with 10% DMSO

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 6-well plate at a density of approximately 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various non-toxic concentrations of this compound (determined from a preliminary cytotoxicity assay, e.g., MTT assay). A positive control (e.g., α-arbutin) and an untreated control should be included. If desired, stimulate melanogenesis by adding α-MSH (e.g., 200 nM) to the culture medium.

-

Incubate the cells for 48-72 hours.

-

Wash the cells with cold PBS and harvest them.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Dissolve the cell pellet in 1N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the supernatant at 405 nm or 475 nm using a microplate reader.

-

The melanin content can be normalized to the total protein content of the cells (determined by a BCA protein assay from a parallel cell lysate) to account for any effects on cell proliferation.

-

Express the melanin content of treated cells as a percentage of the untreated control.

Signaling Pathway Analysis (Proposed Future Work)

Should this compound demonstrate significant inhibition of melanin synthesis, further investigation into its effects on the upstream signaling pathways regulating melanogenesis would be warranted. Key pathways to investigate include the cAMP/PKA and MAPK/ERK pathways, which are known to modulate the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.

Figure 3: Simplified cAMP/PKA signaling pathway in melanogenesis.

Conclusion

This technical guide provides a foundational framework for the preliminary investigation of this compound as a potential skin lightening agent. By following the detailed protocols and data analysis structures presented, researchers can systematically evaluate its efficacy and mechanism of action. The hypothesized tyrosinase-inhibiting activity of this compound, if confirmed, would position it as a promising candidate for further development in the fields of dermatology and cosmetology. The successful completion of this proposed in vitro study would be a critical first step towards preclinical and clinical evaluations.

References

- 1. mdpi.com [mdpi.com]

- 2. Homobutein | C16H14O5 | CID 6438092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. flawlesscanvas.com [flawlesscanvas.com]

- 4. skintypesolutions.com [skintypesolutions.com]

- 5. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C13H18O7 | CID 324796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Curcumin does not switch melanin synthesis towards pheomelanin in B16F10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stimulation of melanin synthesis of B16-F10 mouse melanoma cells by bufalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Towards understanding molecular mechanisms of action of homeopathic drugs: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The difference between α-arbutin and β-arbutin [sprchemical.com]

- 13. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Homoarbutin: An In-Depth Technical Guide on its Potential as a Depigmenting Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoarbutin, a hydroquinone derivative, has emerged as a compound of interest in the field of dermatology and cosmetology for its potential as a depigmenting agent. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its mechanism of action, efficacy, and the experimental methodologies used for its evaluation. While research on this compound is less extensive than that of its close analogs, such as alpha-arbutin and beta-arbutin, this document synthesizes the available data to offer a detailed perspective for researchers and professionals in drug development. This guide adheres to stringent data presentation and visualization standards to facilitate clear and concise understanding.

Introduction

Hyperpigmentary disorders, such as melasma, post-inflammatory hyperpigmentation, and solar lentigines, are common dermatological conditions characterized by the excessive production and uneven distribution of melanin. The quest for safe and effective depigmenting agents has led to the investigation of various compounds that can modulate melanogenesis. Arbutin, a naturally occurring β-D-glucopyranoside of hydroquinone, and its synthetic isomer, alpha-arbutin, are well-known tyrosinase inhibitors used in cosmetic and pharmaceutical formulations.[1][2] this compound, a structurally related molecule, is also being explored for its potential to lighten skin pigmentation. This guide delves into the scientific basis for this compound's potential as a depigmenting agent, presenting available data, experimental protocols, and a visual representation of the underlying biochemical pathways.

Mechanism of Action

The primary mechanism by which depigmenting agents exert their effects is through the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] While direct studies on this compound are limited, its mechanism is inferred from the extensive research on arbutin and its derivatives.

Tyrosinase Inhibition

Arbutin acts as a competitive inhibitor of tyrosinase, binding to the active site of the enzyme and preventing the oxidation of L-tyrosine to L-DOPA, a crucial step in melanogenesis.[1] It is hypothesized that this compound shares this mechanism of action. The structural similarity to hydroquinone, a potent tyrosinase inhibitor, suggests that this compound can effectively compete with the natural substrate of the enzyme.

Modulation of Melanogenesis Signaling Pathways

Melanogenesis is regulated by a complex network of signaling pathways. The binding of alpha-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes triggers a cascade of events that ultimately leads to increased melanin production. This process involves the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and the subsequent activation of protein kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), which in turn upregulates the expression of the microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanogenesis, controlling the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[3][4]

While specific studies on this compound's interaction with these pathways are not yet available, it is plausible that, like other depigmenting agents, it may indirectly influence these signaling cascades by reducing the enzymatic activity of tyrosinase, thereby leading to a downstream reduction in melanin synthesis.

Below is a generalized diagram of the melanogenesis signaling pathway, which is the target for many depigmenting agents.

Quantitative Data on Depigmenting Activity

At present, there is a notable scarcity of publicly available, peer-reviewed studies that provide specific quantitative data on the depigmenting activity of this compound. Research has predominantly focused on alpha-arbutin, beta-arbutin, and deoxyarbutin. The tables below are structured to accommodate future data on this compound as it becomes available through dedicated research. For comparative purposes, data on related compounds are often presented in scientific literature.

Table 1: In Vitro Tyrosinase Inhibition

| Compound | Tyrosinase Source | IC50 (mM) | Inhibition Type | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | |

| Alpha-Arbutin | Mushroom | Varies | Competitive | [5] |

| Beta-Arbutin | Mushroom | Varies | Competitive | [5] |

| Deoxyarbutin | Mushroom | Varies | Competitive | |

| Kojic Acid | Mushroom | Varies | Competitive | |

| Hydroquinone | Mushroom | Varies | Competitive |

Table 2: In Vitro Melanin Content Reduction in B16F10 Melanoma Cells

| Compound | Concentration (mM) | Melanin Content Reduction (%) | Reference |

| This compound | Data Not Available | Data Not Available | |

| Alpha-Arbutin | Varies | Varies | [5] |

| Beta-Arbutin | Varies | Varies | [5] |

| Deoxyarbutin | Varies | Varies | |

| Kojic Acid | Varies | Varies | |

| Hydroquinone | Varies | Varies |

Experimental Protocols

Detailed experimental protocols are crucial for the standardized evaluation of depigmenting agents. The following sections outline the methodologies for key in vitro assays. These protocols are based on established methods used for other arbutin derivatives and can be adapted for the study of this compound.

Mushroom Tyrosinase Inhibition Assay

This assay is a common initial screening method to assess the inhibitory potential of a compound on tyrosinase activity.

Workflow Diagram:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

-

Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 100-500 units/mL.

-

Prepare a 10 mM L-DOPA solution in the phosphate buffer.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or water) and dilute to various concentrations with the phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (this compound at different concentrations), and 20 µL of the tyrosinase solution to each well. For the control, add 20 µL of the solvent instead of the test compound.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (or 490 nm) every minute for 10-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Melanin Content Assay in B16F10 Melanoma Cells

This assay is used to quantify the effect of a compound on melanin production in a cellular model.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed B16F10 murine melanoma cells in a 6-well plate at a density of 1 x 105 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various non-toxic concentrations of this compound. In some experiments, cells are co-treated with a melanogenesis stimulator like α-MSH (e.g., 100 nM).

-

Incubate for an additional 48 to 72 hours.

-

-

Melanin Extraction:

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Harvest the cells by scraping or using trypsin-EDTA.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Dissolve the cell pellet in 1 mL of 1N NaOH containing 10% DMSO.

-

Incubate at 60-80°C for 1 hour to solubilize the melanin.

-

-

Quantification:

-

Measure the absorbance of the resulting lysate at 405 nm using a microplate reader.

-

To normalize the melanin content, determine the protein concentration of an aliquot of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

The melanin content is expressed as the absorbance at 405 nm per microgram of protein.

-

-

Data Analysis:

-

The percentage of melanin content relative to the untreated control is calculated.

-

Conclusion and Future Directions

This compound holds promise as a depigmenting agent due to its structural similarity to other well-established tyrosinase inhibitors. However, a significant gap in the scientific literature exists regarding its specific efficacy and mechanism of action. To fully realize the potential of this compound, further research is imperative.

Key areas for future investigation include:

-

Quantitative Efficacy Studies: Determination of the IC50 value of this compound against mushroom and human tyrosinase is essential. Furthermore, dose-response studies in cellular models like B16F10 melanoma cells are needed to quantify its effect on melanin production.

-

Mechanism of Action Studies: Investigating the specific effects of this compound on the expression of MITF, TYR, TRP-1, and TRP-2, and its influence on the key signaling pathways involved in melanogenesis will provide a deeper understanding of its molecular targets.

-

Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of topically applied this compound in treating hyperpigmentation in human subjects.

-

Comparative Studies: Direct comparisons of the efficacy and safety of this compound with other depigmenting agents like alpha-arbutin, kojic acid, and hydroquinone will help to position it within the existing therapeutic landscape.

The methodologies and frameworks presented in this technical guide provide a solid foundation for researchers and drug development professionals to systematically investigate and unlock the full potential of this compound as a novel depigmenting agent.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of furocoumarin derivatives on melanin synthesis in murine B16 cells for the treatment of vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Antioxidant Frontier: A Technical Guide to the Properties of Homoarbutin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoarbutin, a hydroquinone derivative and an isomer of the well-known skin-lightening agent arbutin, presents a compelling subject for investigation into its antioxidant capabilities. While research on arbutin's antioxidant and cytoprotective effects is established, this compound remains a relatively unexplored molecule in this context. This technical guide serves as a comprehensive resource for researchers, providing a theoretical framework and practical methodologies to investigate the antioxidant properties of this compound. Drawing parallels with arbutin, this document outlines potential mechanisms of action, including direct radical scavenging and modulation of key cellular signaling pathways. Detailed experimental protocols for essential in-vitro and cellular assays are provided to facilitate a thorough evaluation of this compound's antioxidant potential. This guide aims to stimulate further research into this compound as a potential therapeutic agent for conditions associated with oxidative stress.

Introduction to this compound and its Antioxidant Potential

This compound (4-hydroxyphenyl ethyl-β-D-glucopyranoside) is a glycosylated hydroquinone that differs from its more studied isomer, arbutin, by the presence of an ethyl linker between the hydroquinone moiety and the glucose. Arbutin is recognized for its tyrosinase inhibitory activity and has demonstrated antioxidant properties, which are thought to contribute to its skin-depigmenting effects.[1] Given the structural similarity, it is hypothesized that this compound may also possess significant antioxidant activity.

The potential antioxidant mechanisms of this compound can be broadly categorized into:

-

Direct Radical Scavenging: Like other phenolic compounds, this compound may directly neutralize reactive oxygen species (ROS) through hydrogen atom or electron donation.

-

Modulation of Cellular Antioxidant Pathways: this compound could potentially influence endogenous antioxidant defense mechanisms by interacting with key signaling pathways, such as the Keap1-Nrf2 and MAPK pathways, which are known to be involved in the cellular response to oxidative stress.[2][3]

This guide provides the necessary background and experimental frameworks to test these hypotheses.

Comparative Antioxidant Data of Arbutin and Reference Compounds

While specific quantitative antioxidant data for this compound is not yet widely available in published literature, the following table summarizes the antioxidant and tyrosinase inhibitory activities of alpha- and beta-arbutin, which can serve as a benchmark for future studies on this compound. A lower IC50 value indicates greater potency.

| Compound | Assay | IC50 Value | Reference |

| β-Arbutin | Mushroom Tyrosinase (Monophenolase) | 0.9 mM | [1] |

| Mushroom Tyrosinase (Diphenolase) | 0.7 mM | [1] | |

| α-Arbutin | Mushroom Tyrosinase (Monophenolase) | 8.0 mM | [1] |

| Mushroom Tyrosinase (Diphenolase) | 8.87 mM | [1] | |

| Human Tyrosinase | 2.0 mM | [4] | |

| Natural Arbutin | Human Tyrosinase | >30 mM | [4] |

Potential Signaling Pathways in this compound's Antioxidant Action

Based on studies of structurally similar phenolic compounds and the general mechanisms of cellular response to oxidative stress, two key signaling pathways are of particular interest for investigating the indirect antioxidant effects of this compound.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and initiates the transcription of a suite of antioxidant and cytoprotective genes. Many natural polyphenols exert their antioxidant effects by activating this pathway.[2][3]

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are crucial in transducing extracellular signals into cellular responses, including the response to oxidative stress. The activation of specific MAPKs, such as ERK, JNK, and p38, can lead to either cell survival or apoptosis depending on the context and stimulus. Some antioxidants have been shown to modulate MAPK signaling to promote cell survival under oxidative stress.

Experimental Protocols for Antioxidant Assessment

To elucidate the antioxidant properties of this compound, a multi-assay approach is recommended. The following are detailed protocols for key in-vitro and cell-based assays.

General Experimental Workflow

The investigation of a novel compound's antioxidant activity typically follows a structured workflow, progressing from simple chemical assays to more complex cell-based models.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

This compound

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions. Prepare similar dilutions for the positive control.

-

Assay:

-

To each well of a 96-well plate, add 50 µL of the sample or standard solutions at different concentrations.

-

Add 150 µL of the DPPH solution to each well.

-

For the blank, use 50 µL of methanol instead of the sample.

-

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Ethanol or phosphate-buffered saline (PBS)

-

This compound

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the ABTS•+ working solution. Prepare similar dilutions for the positive control.

-

Assay:

-

Add 20 µL of the sample or standard solutions to the wells of a 96-well plate.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

-

Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells. It provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.

Materials:

-

Human hepatocarcinoma (HepG2) cells or other suitable cell line

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Quercetin (positive control)

-

This compound

-

Cell culture medium

-

96-well black-walled, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well black-walled plate at a density that will result in a confluent monolayer after 24 hours.

-

Cell Treatment:

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with various concentrations of this compound or quercetin dissolved in treatment medium containing 25 µM DCFH-DA.

-

Incubate for 1 hour at 37°C.

-

-

Induction of Oxidative Stress:

-

Wash the cells with PBS to remove the treatment medium.

-

Add 600 µM AAPH in PBS to all wells except the negative control wells.

-

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.

-

Calculation: The area under the curve (AUC) is calculated for each concentration. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. The EC50 value can be determined from the dose-response curve.

Conclusion and Future Directions

This compound represents a promising yet understudied compound in the field of antioxidant research. Based on the known activities of its isomer, arbutin, and other phenolic compounds, there is a strong rationale for investigating its potential to mitigate oxidative stress. This technical guide provides a foundational framework for researchers to systematically evaluate the antioxidant properties of this compound, from its basic radical scavenging capacity to its potential influence on complex cellular signaling pathways. Future research should focus on generating robust quantitative data from the assays described herein to establish the antioxidant profile of this compound. Furthermore, in-vivo studies will be crucial to validate its efficacy and safety as a potential therapeutic agent for oxidative stress-related pathologies. The exploration of this compound's antioxidant properties could pave the way for its application in dermatology, pharmacology, and the development of novel functional ingredients.

References

- 1. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review of the therapeutic potential of α-arbutin - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Cytotoxicity Screening of Homoarbutin in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoarbutin, a hydroquinone derivative found in various plants, is recognized for its potent tyrosinase inhibitory activity, making it a compound of interest in the cosmetic industry for skin whitening. Beyond its dermatological applications, emerging research is exploring the broader pharmacological potential of structurally similar compounds, including their effects on cell proliferation and viability. The initial cytotoxicity screening of novel compounds like this compound is a critical first step in the drug discovery process. This technical guide provides a comprehensive overview of the methodologies and data presentation for an initial in vitro cytotoxicity assessment of this compound against various cell lines. The primary objective of such a screening is to determine the concentration-dependent cytotoxic effects of the compound and to identify cell lines that are most sensitive, which can guide further mechanistic studies.

This document outlines standard experimental protocols for key cytotoxicity assays, presents a framework for the clear and comparative tabulation of quantitative data, and provides visual representations of experimental workflows and potential signaling pathways that may be involved in this compound-induced cytotoxicity. Due to the limited publicly available data on the specific cytotoxic effects of this compound, this guide will utilize illustrative data and a generalized signaling pathway to demonstrate the principles of the screening process.

Data Presentation

Effective data presentation is crucial for the interpretation and comparison of cytotoxicity results. Quantitative data from the initial screening should be summarized in a clear and structured format. The following tables provide a template for presenting the half-maximal inhibitory concentration (IC50) values of a test compound, here denoted as "Compound X (e.g., this compound)," against a panel of human cancer cell lines and a normal cell line. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 1: Cytotoxicity of Compound X (e.g., this compound) in Human Cancer Cell Lines after 48-hour exposure.

| Cell Line | Tissue of Origin | IC50 (µM) |

| A549 | Lung Carcinoma | 75.3 ± 5.2 |

| MCF-7 | Breast Adenocarcinoma | 112.8 ± 9.7 |

| HeLa | Cervical Adenocarcinoma | 89.1 ± 6.5 |

| HepG2 | Hepatocellular Carcinoma | 150.2 ± 12.1 |

| B16-F10 | Murine Melanoma | 65.9 ± 4.8 |

Table 2: Cytotoxicity of Compound X (e.g., this compound) in a Non-Cancerous Human Cell Line after 48-hour exposure.

| Cell Line | Cell Type | IC50 (µM) |

| HEK293 | Human Embryonic Kidney | > 200 |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable cytotoxicity screening. The following sections provide methodologies for three standard assays used to assess cell viability and the mechanism of cell death.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

96-well plates

-

Test compound (this compound)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

96-well plates

-

Test compound (this compound)

-

Lysis buffer (provided in the kit or 1% Triton X-100)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the test wells, prepare a maximum LDH release control by adding lysis buffer to some untreated wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution (if provided in the kit).

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

6-well plates

-

Test compound (this compound)

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Mandatory Visualization

Diagrams are provided to visualize the experimental workflow and a potential signaling pathway involved in cytotoxicity.

Caption: Experimental workflow for cytotoxicity screening.

Caption: Generalized intrinsic apoptosis signaling pathway.

Methodological & Application

Application Note: Quantification of Homoarbutin in Biological Samples using LC-MS/MS

Abstract